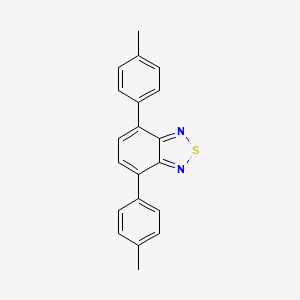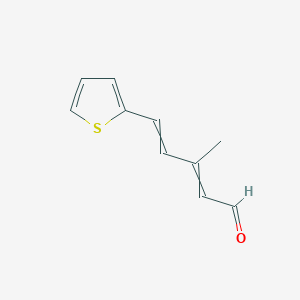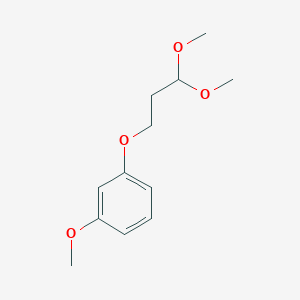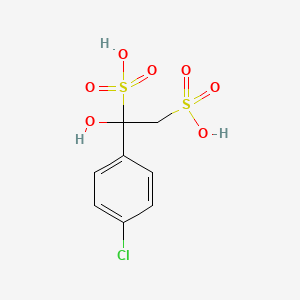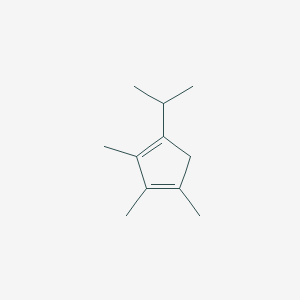![molecular formula C17H14N2O12 B12549323 4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) CAS No. 183487-35-6](/img/structure/B12549323.png)
4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two nitrobenzoic acid groups connected by a propane-1,3-diylbis(oxy) linker. The presence of hydroxyl and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-nitrobenzoic acid and propane-1,3-diol.
Esterification: The hydroxyl groups of propane-1,3-diol are esterified with the carboxyl groups of 5-hydroxy-2-nitrobenzoic acid under acidic conditions to form the intermediate ester.
Hydrolysis: The ester intermediate is then hydrolyzed to yield the final product, 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
化学反应分析
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy groups instead of hydroxyl groups.
4,4’-[1,3-Propanediyl]dioxydianiline: Contains aniline groups instead of nitrobenzoic acid groups.
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
183487-35-6 |
|---|---|
分子式 |
C17H14N2O12 |
分子量 |
438.3 g/mol |
IUPAC 名称 |
4-[3-(4-carboxy-2-hydroxy-5-nitrophenoxy)propoxy]-5-hydroxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C17H14N2O12/c20-12-4-8(16(22)23)10(18(26)27)6-14(12)30-2-1-3-31-15-7-11(19(28)29)9(17(24)25)5-13(15)21/h4-7,20-21H,1-3H2,(H,22,23)(H,24,25) |
InChI 键 |
NJGKOIBMULCRMY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)O)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




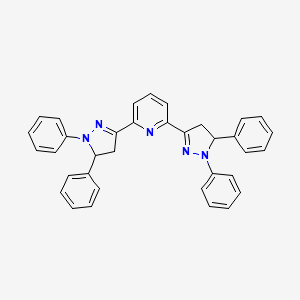
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
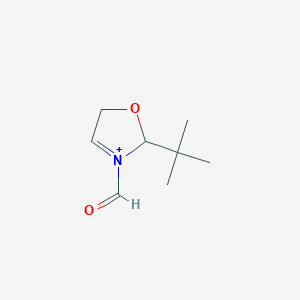
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)
